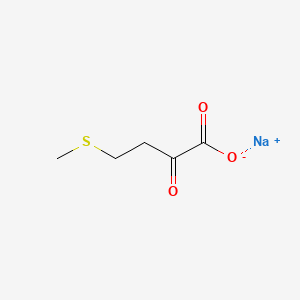
Sodium 4-(methylthio)-2-oxobutanoate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of MTOB, also known as Sodium 4-(methylthio)-2-oxobutanoate or Fema No. 3881, are the C-terminal binding proteins (CtBP) 1 and 2 . CtBPs are transcriptional co-repressors that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and development .
Mode of Action
MTOB acts as a potent inhibitor of CtBP1 and CtBP2 . It inhibits the transactivation activity of these proteins, thereby attenuating their function . MTOB achieves this by evicting CtBP1 and CtBP2 from their target promoters, antagonizing their transcriptional regulatory activity, particularly in breast cancer cell lines .
Biochemical Pathways
MTOB’s action on CtBP1 and CtBP2 affects several biochemical pathways. For instance, it causes significant derepression of 40% of CtBP target genes, including FGF9, CTNNB1, CEBPB, among others . These genes are involved in various cellular processes, suggesting that MTOB’s action can have wide-ranging effects on cellular function.
Result of Action
The inhibition of CtBP1 and CtBP2 by MTOB has several molecular and cellular effects. It attenuates repetitive head injury-elicited neurologic dysfunction and neuroinflammation . In the context of cancer, MTOB’s action can disrupt the transcriptional regulation activities of CtBP1 and CtBP2, potentially affecting cancer cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
MTOB plays a significant role in biochemical reactions, particularly in the inhibition of CtBP1 and CtBP2 . These proteins are known to have transactivation activities, which can be suppressed by MTOB . This interaction between MTOB and CtBP proteins is crucial in mitigating neurological disorders and inflammation caused by repetitive head injuries .
Cellular Effects
The effects of Sodium 4-(methylthio)-2-oxobutanoate on cells are profound. It influences cell function by modulating cell signaling pathways and gene expression . Specifically, MTOB has been shown to antagonize the transcriptional regulatory activity of CtBP1 and CtBP2 in breast cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly CtBP . It inhibits the transactivation activities of CtBP1 and CtBP2, leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 860 mg/kg, MTOB has been shown to effectively inhibit the increase in righting reflex duration and significantly reduce the severity of neurological symptoms .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes and cofactors . Specific details about these interactions and their effects on metabolic flux or metabolite levels are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
MTOB (sodium) can be synthesized through the oxidative deamination of D,L-methionine using D-amino acid oxidase (DAAO). The reaction is carried out in a stirred tank reactor with in situ product removal to avoid the conversion of MTOB into 3-methylthiopropionic acid (MTPA). The reaction medium is recirculated through a strong anion exchange column to remove MTOB from the reaction medium. After the reaction, MTOB is crystallized to its sodium salt .
Industrial Production Methods
The industrial production of MTOB (sodium) involves the use of immobilized enzyme technology, which offers higher yields and efficiency compared to traditional chemical synthesis methods. This method is particularly advantageous for producing R-keto acids, which are essential in various clinical and nutritional applications .
Chemical Reactions Analysis
Types of Reactions
MTOB (sodium) undergoes several types of chemical reactions, including:
Reduction: The reduction of MTOB is less common but can occur under specific conditions.
Substitution: MTOB can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Substitution: Strong nucleophiles such as sodium borohydride can be used under mild conditions.
Major Products
The major products formed from the oxidation of MTOB include 2-oxobutyrate and other related oxo acids .
Scientific Research Applications
MTOB (sodium) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Keto-4-(methylthio)butyric acid: Similar in structure and function, used as a precursor in metabolic pathways.
2-Oxobutyric acid: Another related compound with similar biochemical properties.
Uniqueness
MTOB (sodium) is unique due to its potent inhibitory effect on CtBP, which distinguishes it from other similar compounds. Its ability to modulate transcriptional regulation and apoptosis makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
sodium;4-methylsulfanyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S.Na/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSCKRWNXKWTLR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
white, free-flowing powder | |
| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water and white petrolatum | |
| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51828-97-8 | |
| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methylthio-2-oxobutyric acid ,sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-(METHYLTHIO)-2-OXOBUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EZY36W75U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)
![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)
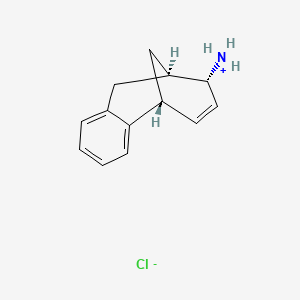
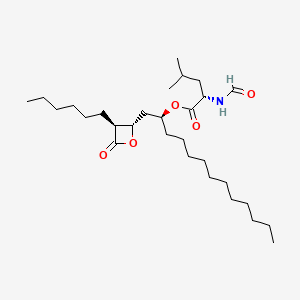
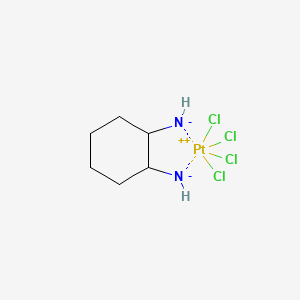

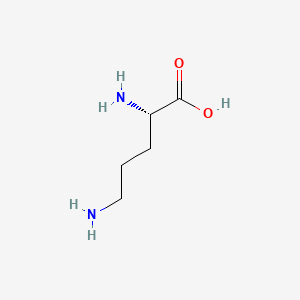
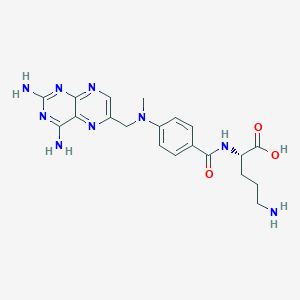
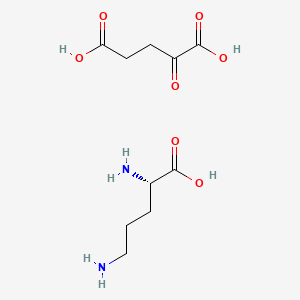

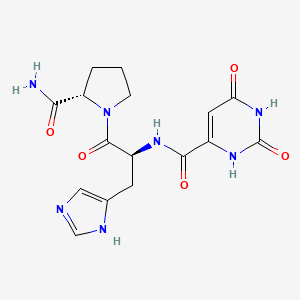
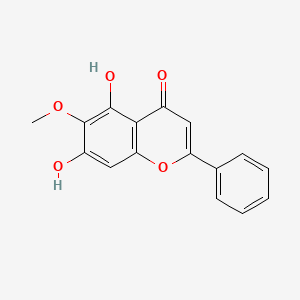

![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B1677499.png)
